2-Propylhept-2-enal

Catalog No.
S774502
CAS No.
34880-43-8
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propylhept-2-enal

CAS Number

34880-43-8

Product Name

2-Propylhept-2-enal

IUPAC Name

(Z)-2-propylhept-2-enal

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-3-5-6-8-10(9-11)7-4-2/h8-9H,3-7H2,1-2H3/b10-8-

InChI Key

GADNZGQWPNTMCH-NTMALXAHSA-N

SMILES

CCCCC=C(CCC)C=O

Synonyms

2-Propyl-2-hepten-1-al

Canonical SMILES

CCCCC=C(CCC)C=O

Isomeric SMILES

CCCC/C=C(/CCC)\C=O

Potential Source for Bioactive Compounds

One area of research focuses on the presence of 2-Propyl-2-heptenal as a natural product found in the plant Plectranthus glabratus. This suggests the possibility that it plays a role in the plant's biological processes or defense mechanisms. Further research into its isolation and potential bioactivity could lead to the discovery of new therapeutic agents [PubChem: 2-Propyl-2-heptenal, National Institutes of Health, ].

2-Propylhept-2-enal is an organic compound with the molecular formula C10H18OC_{10}H_{18}O and a molecular weight of approximately 154.25 g/mol. It is classified as an unsaturated aldehyde, characterized by the presence of both a double bond and an aldehyde functional group. The compound appears as a colorless to pale yellow liquid with a waxy texture and has a distinctive odor, which makes it valuable in the fragrance industry. Its structure includes a propyl group attached to a heptenal backbone, specifically at the second carbon position, which contributes to its unique chemical properties and reactivity .

  • As mentioned earlier, the specific mechanism of action of 2-Propyl-2-heptenal in oxylipin metabolism remains unclear and requires further investigation [].
  • Information on the safety hazards of 2-Propyl-2-heptenal is limited. As with most organic compounds, it is advisable to handle it with care using appropriate personal protective equipment in a well-ventilated laboratory environment.
Typical of aldehydes and alkenes:

  • Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
  • Reduction: It can be reduced to form alcohols, such as 2-propylheptanol.
  • Aldol Condensation: It can undergo aldol condensation reactions, leading to the formation of larger carbon chains and various derivatives .
  • Addition Reactions: The double bond in 2-propylhept-2-enal can undergo electrophilic addition reactions, allowing for the introduction of various functional groups .

The synthesis of 2-propylhept-2-enal typically involves the following methods:

  • Aldol Condensation: A common synthetic route involves the self-condensation of valeraldehyde under basic conditions, often using sodium hydroxide or titanium dioxide as catalysts. This reaction leads to the formation of 2-propylhept-2-enal through dehydration of intermediates .
  • Hydroformylation: Another method includes hydroformylation of alkenes followed by reduction, which can yield various aldehydes including 2-propylhept-2-enal .
  • Oxo Process: The oxo process, involving the reaction of alkenes with carbon monoxide and hydrogen in the presence of a catalyst, can also be utilized for producing this compound .

Due to its unique properties, 2-propylhept-2-enal finds applications in several industries:

  • Fragrance Industry: It is used as an intermediate in the production of perfumes due to its pleasant aroma.
  • Plasticizers: The compound serves as an intermediate for producing plasticizers that enhance the flexibility and durability of plastics.
  • Chemical Synthesis: It is utilized in organic synthesis for creating other chemical compounds and intermediates .

Interaction studies involving 2-propylhept-2-enal primarily focus on its reactivity with other chemical species. For instance, its behavior in aldol condensation reactions has been extensively studied to optimize conditions for higher yields and selectivity towards desired products. Furthermore, investigations into its interactions with biological systems are ongoing to explore potential therapeutic applications or toxicological effects .

When comparing 2-propylhept-2-enal with similar compounds, several notable compounds emerge:

Compound NameStructure TypeKey Features
2-EthylhexenalUnsaturated AldehydeSimilar chain length; used in fragrances
3-MethylhexenalUnsaturated AldehydeDifferent position of double bond; flavoring agent
4-MethylpentenalUnsaturated AldehydeShorter chain; used in synthetic pathways

Uniqueness

What sets 2-propylhept-2-enal apart from these similar compounds is its specific structural configuration that allows for distinct reactivity patterns and applications, particularly in fragrance formulation and plasticizer production. Its unique odor profile also contributes to its desirability in perfumery compared to other aldehydes.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Other CAS

34880-43-8

General Manufacturing Information

2-Heptenal, 2-propyl-: ACTIVE

Dates

Modify: 2024-04-14

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